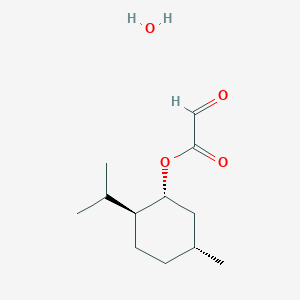

2-Isopropyl-5-methylcyclohexyl 2-oxoacetate hydrate

CAS No.: 26315-61-7

Cat. No.: VC13848006

Molecular Formula: C12H22O4

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26315-61-7 |

|---|---|

| Molecular Formula | C12H22O4 |

| Molecular Weight | 230.30 g/mol |

| IUPAC Name | (5-methyl-2-propan-2-ylcyclohexyl) 2-oxoacetate;hydrate |

| Standard InChI | InChI=1S/C12H20O3.H2O/c1-8(2)10-5-4-9(3)6-11(10)15-12(14)7-13;/h7-11H,4-6H2,1-3H3;1H2 |

| Standard InChI Key | VUSFWFWBNKEYQY-UHFFFAOYSA-N |

| Isomeric SMILES | C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C=O)C(C)C |

| Canonical SMILES | CC1CCC(C(C1)OC(=O)C=O)C(C)C.O |

Introduction

Molecular Formula and Stereochemistry

The compound contains a cyclohexane ring substituted with a methyl group and an isopropyl group in specific stereochemical configurations. It also features an ester functional group (oxoacetate) and is hydrated.

-

Molecular Formula: C12H20O4·H2O

-

Stereochemistry: The stereochemical descriptors (1R, 2S, 5R) indicate the spatial arrangement of substituents around the cyclohexane ring.

General Synthetic Route

The compound can be synthesized via esterification:

-

Starting Materials:

-

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol] as the alcohol precursor.

-

Oxoacetic acid or its derivatives.

-

-

Reaction Conditions:

-

Acidic or basic catalyst.

-

Anhydrous conditions to control hydration.

-

-

Hydration Step:

-

Addition of water to form the hydrate under controlled conditions.

-

Pharmaceutical Use

Compounds with stereochemically defined cyclohexane frameworks are often studied for their biological activity:

-

Possible use as intermediates in drug synthesis.

-

Structural similarity to menthol derivatives suggests potential cooling or sensory effects.

Industrial Use

Ester compounds are widely used in:

-

Flavor and fragrance industries due to their volatility and pleasant odors.

-

Organic synthesis as intermediates for more complex molecules.

Related Compounds

Several structurally similar compounds have been studied for their properties:

-

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl chloride: A precursor for ester formation .

-

(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexanamine hydrochloride: A derivative with potential pharmaceutical applications .

Biological Activity

While specific studies on this compound are unavailable, related esters have shown:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume